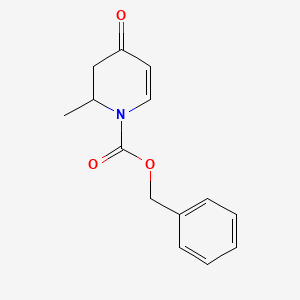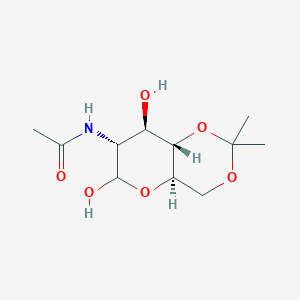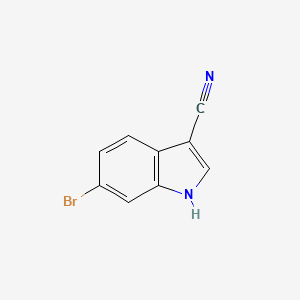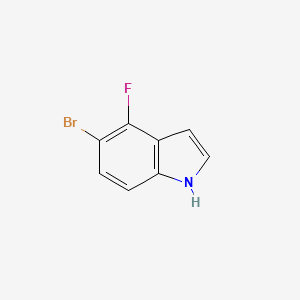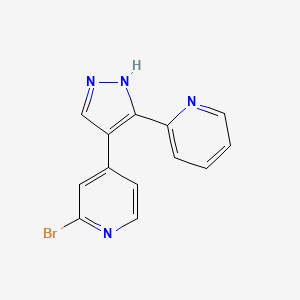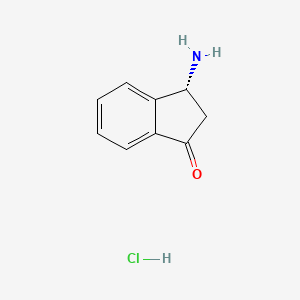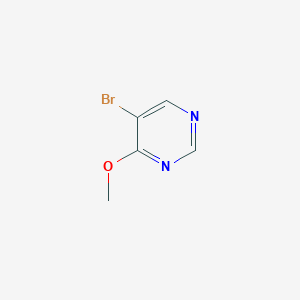
5-Bromo-4-methoxypyrimidine
Overview
Description
Synthesis Analysis
5-Bromo-4-methoxypyrimidine can be used as a building block in the synthesis of various organic compounds . It has been shown to enhance the production of biomass and promote the growth of certain microorganisms . This compound also exhibits potential therapeutic effects, such as increasing collagen synthesis and promoting the production of growth factors like TGF-β1 .Molecular Structure Analysis
The molecular formula of 5-Bromo-4-methoxypyrimidine is C5H5BrN2O . The InChI code is 1S/C5H5BrN2O/c1-9-5-4 (6)2-7-3-8-5/h2-3H,1H3 and the InChI key is GGTJMKOJYGIIKR-UHFFFAOYSA-N . The canonical SMILES representation is COC1=NC=NC=C1Br .Physical And Chemical Properties Analysis
5-Bromo-4-methoxypyrimidine is a solid at room temperature . It has a molecular weight of 189.01 g/mol . The compound has a topological polar surface area of 35 Ų . It has one rotatable bond .Scientific Research Applications
Medicinal Chemistry
Application Summary
5-Bromo-4-methoxypyrimidine is a significant intermediate in the synthesis of various pharmacologically active compounds . It is particularly important in the research and development of anticancer drugs .
Method of Application
The compound is typically prepared through a one-step aromatic nucleophilic substitution reaction . This involves reacting 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis (pinacolato) diboron under conventional conditions .
Results and Outcomes
The resulting pyrimidine derivatives have been found to exhibit a wide range of biological activities. These include modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
Synthetic Chemistry
Application Summary
5-Bromo-4-methoxypyrimidine is used as a starting material in the synthesis of various other chemical compounds .
Method of Application
The compound can be reacted with other reagents under specific conditions to form new compounds. For example, it can be reacted with bis (pinacolato) diboron to form 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine .
Results and Outcomes
The resulting compounds have diverse chemical structures and can be used in various applications, including pharmaceuticals, agrochemicals, and materials .
Bioactive Compound Synthesis
Application Summary
5-Bromo-4-methoxypyrimidine is used in the synthesis of bioactive compounds . These compounds have a wide range of biological activities, including anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, and anticonvulsant properties .
Method of Application
The compound is used as a starting material and reacted with other reagents under specific conditions to form the desired bioactive compounds .
Results and Outcomes
The resulting bioactive compounds have been found to exhibit the aforementioned biological activities. These compounds are of interest in the development of new therapeutic agents .
Agrochemical Synthesis
Application Summary
5-Bromo-4-methoxypyrimidine is used in the synthesis of agrochemicals . These chemicals are used in agriculture to protect crops and improve crop yields .
Method of Application
The compound is reacted with other reagents under specific conditions to form the desired agrochemicals .
Results and Outcomes
The resulting agrochemicals have been found to be effective in protecting crops and improving crop yields .
Safety And Hazards
5-Bromo-4-methoxypyrimidine is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
5-bromo-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTJMKOJYGIIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483344 | |
| Record name | 5-Bromo-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxypyrimidine | |
CAS RN |
4319-85-1 | |
| Record name | 5-Bromo-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

